molecular formula C20H26ClN3O B5066643 2-(diethylamino)-N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)acetamide;hydrochloride

2-(diethylamino)-N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)acetamide;hydrochloride

Cat. No.: B5066643
M. Wt: 359.9 g/mol
InChI Key: IKIZYJLQVZFGOJ-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)acetamide;hydrochloride is a complex organic compound with a unique structure that includes a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)acetamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzazepine core followed by the introduction of the diethylamino and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-(diethylamino)-N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)acetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(diethylamino)-N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)acetamide;hydrochloride apart is its specific functional groups, which confer unique chemical properties and potential applications. Its diethylamino and acetamide groups make it particularly versatile for various chemical reactions and applications.

Properties

IUPAC Name

2-(diethylamino)-N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.ClH/c1-3-23(4-2)14-20(24)21-17-12-11-16-10-9-15-7-5-6-8-18(15)22-19(16)13-17;/h5-8,11-13,22H,3-4,9-10,14H2,1-2H3,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIZYJLQVZFGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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